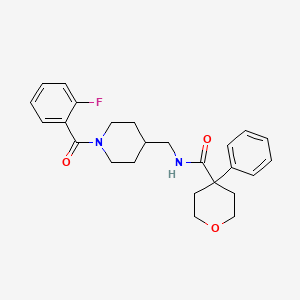

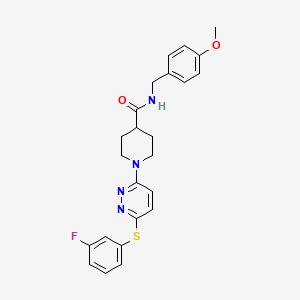

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a chemical compound that is related to a class of compounds known as fentanyl analogs . These compounds are often used in the development of new drugs .

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .科学的研究の応用

Antibacterial Activity

Compounds with the piperidin-4-yl moiety have been explored for their potential antibacterial properties. A study on N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which share a similar structure to the compound , revealed that these compounds could exhibit antibacterial effects against Staphylococcus aureus . This suggests that our compound may also be researched for its antibacterial applications, potentially leading to new treatments for bacterial infections.

Antimicrobial Drug Development

The structural modification of existing drug molecules is a common practice in developing new antimicrobial agents. Given the importance of the isoxazole ring and its derivatives in pharmaceutical applications, including antimicrobial activity, the compound’s structure could be a candidate for the development of new antimicrobial drugs .

Anti-Tubercular Agents

Piperidine derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Some derivatives have shown significant activity, indicating that our compound could be a potential scaffold for designing new anti-tubercular agents .

Alzheimer’s Disease Treatment

N-benzylpiperidine benzisoxazole derivatives are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE), which is used in the treatment of Alzheimer’s disease. The compound , due to its structural similarity, may hold promise in the synthesis of drugs aimed at treating Alzheimer’s disease .

Antipsychotic Medication Synthesis

The compound is structurally related to paliperidone, an antipsychotic medication. This relationship suggests that it could be an intermediate in the synthesis of new antipsychotic drugs, potentially contributing to treatments for psychiatric disorders .

Pharmacological Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design. The compound , with its piperidine core, could be part of the synthesis of biologically active piperidines, leading to a variety of pharmacological applications .

作用機序

Target of Action

It’s worth noting that compounds with a piperidine nucleus, such as this one, have been found to exhibit a wide variety of biological activities . They are often utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

For instance, some piperidine derivatives act as inhibitors for certain enzymes, while others may interact with specific receptors .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, again depending on their specific therapeutic application .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely, and are influenced by factors such as the specific chemical structure of the compound, the route of administration, and the patient’s physiological condition .

Result of Action

Piperidine derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific therapeutic application .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include the physiological environment within the body (such as pH and temperature), the presence of other drugs or substances, and the patient’s overall health status .

特性

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3/c26-22-9-5-4-8-21(22)23(29)28-14-10-19(11-15-28)18-27-24(30)25(12-16-31-17-13-25)20-6-2-1-3-7-20/h1-9,19H,10-18H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCLUPVCTAMGOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2871026.png)

![(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate](/img/structure/B2871034.png)

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2871046.png)